Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate
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Overview
Description
Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a benzenesulfonamido group, and an oxazole ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include trifluoromethylating agents, sulfonamides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzenesulfonamido group may contribute to binding interactions with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-furylmethyl)amino]propanoate
- Ethyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoate
Uniqueness
The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzenesulfonamido and oxazole groups contribute to its reactivity and biological activity .
Properties
Molecular Formula |
C15H16F3N3O5S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonamido)-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate |
InChI |
InChI=1S/C15H16F3N3O5S/c1-3-25-13(22)14(15(16,17)18,19-12-9-10(2)26-20-12)21-27(23,24)11-7-5-4-6-8-11/h4-9,21H,3H2,1-2H3,(H,19,20) |
InChI Key |
QXMDJUHRIDOFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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